Direct InhA Inhibition Ki and Potency Comparison: Pyridomycin vs. Isoniazid
Pyridomycin is a direct, competitive inhibitor of the InhA enzyme, exhibiting a Ki of 4.8 ± 1.1 μM against Mtb InhA (S94A) . In stark contrast, the clinically used first-line drug isoniazid (INH) is a prodrug that requires intracellular activation by the catalase-peroxidase KatG to form an INH-NAD adduct, which then inhibits InhA. This fundamental mechanistic difference is quantified by the fact that the most frequent clinical isoniazid-resistant isolates (harboring katG S315T mutations, which prevent prodrug activation) remain fully susceptible to pyridomycin .
| Evidence Dimension | Inhibition constant (Ki) and mechanism |
|---|---|
| Target Compound Data | Ki = 4.8 ± 1.1 μM (direct competitive inhibition) |
| Comparator Or Baseline | Isoniazid (prodrug requiring KatG activation) |
| Quantified Difference | Pyridomycin directly inhibits InhA; isoniazid requires intracellular activation. KatG S315T mutants are resistant to isoniazid but susceptible to pyridomycin. |
| Conditions | Mtb InhA (S94A) enzyme assay with 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA substrate; Mtb H37Rv MIC assay |
Why This Matters
This mechanistic distinction makes pyridomycin an essential tool for studying InhA biology independent of prodrug activation pathways and for screening against clinically relevant drug-resistant Mtb strains.
- [1] Neres, J. et al. Unpublished data cited in Table 1 of Hartkoorn, R. C. et al. EMBO Mol. Med. 2012, 4(10), 1032–1042. View Source
- [2] Hartkoorn, R. C. et al. EMBO Mol. Med. 2012, 4(10), 1032–1042. View Source
